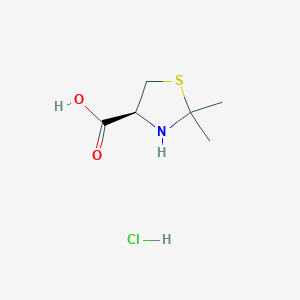
3,4-Dimethylphenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylphenylzinc bromide, 0.50 M in THF is an organometallic compound used in a variety of synthetic organic chemistry applications. It is a zinc bromide salt of 3,4-dimethylphenyl, a derivative of the aromatic compound benzene. It is a colorless solid that is soluble in organic solvents such as tetrahydrofuran (THF). This compound is used as a reagent in the synthesis of organic molecules, as a catalyst in organic reactions, and as a starting material for the synthesis of other organometallic compounds.
Scientific Research Applications
3,4-Dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF is used in a variety of synthetic organic chemistry applications. It is used as a reagent in the synthesis of organic molecules, as a catalyst in organic reactions, and as a starting material for the synthesis of other organometallic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
3,4-Dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF acts as a catalyst in organic reactions. It is believed to form a zinc-carbon bond with the substrate, which facilitates the reaction. The zinc-carbon bond is then broken, allowing the reaction to proceed.
Biochemical and Physiological Effects
3,4-Dimethylphenylzinc bromide, 0.50 M in this compound is not known to have any biochemical or physiological effects. As it is used in synthetic organic chemistry applications, it is not intended to interact directly with biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF in lab experiments include its high solubility in this compound, its low cost, and its low toxicity. The main limitation of using this compound is its relatively low reactivity compared to other organometallic compounds.
Future Directions
For the use of 3,4-dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF include its use in the synthesis of more complex organic molecules, its use as a catalyst in other organic reactions, and its use as a starting material for the synthesis of other organometallic compounds. Additionally, further research could be conducted to explore the potential of this compound to act as a catalyst in other types of reactions, such as polymerization reactions.
Synthesis Methods
The synthesis of 3,4-dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF is accomplished by reacting 3,4-dimethylphenyl bromide with zinc metal in this compound. The reaction is carried out at room temperature and the product is a colorless solid. The reaction is typically conducted in a sealed vessel to prevent the escape of the volatile this compound solvent.
properties
IUPAC Name |
bromozinc(1+);1,2-dimethylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHFXRILPNNKY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














